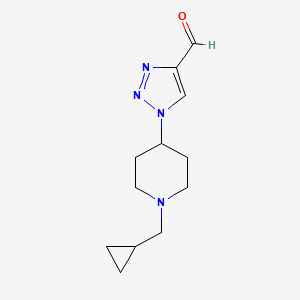
1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
描述
1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N4O
- Molecular Weight : 246.31 g/mol
- CAS Number : 2098075-16-0
Its structure includes a piperidine ring and a triazole moiety, which are known to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The triazole ring is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
Pharmacological Potential
Research indicates that this compound exhibits significant pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties against various pathogens, including bacteria and fungi .
- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
- Neuropharmacological Effects : The piperidine component is linked to modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as schizophrenia .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound. Here are key findings:
Synthesis Routes
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Piperidine Derivation : Introducing the cyclopropylmethyl group via nucleophilic substitution.
- Aldehyde Introduction : Oxidation of the corresponding alcohol derivative.
These synthetic methods allow for modifications that can enhance biological activity and selectivity.
科学研究应用
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 250.31 g/mol
- CAS Number : 2098075-16-0
The compound features a piperidine ring, a cyclopropylmethyl group, and a triazole moiety, which contribute to its biological activity and reactivity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound may enhance its efficacy against various pathogens, including bacteria and fungi. Studies have shown that similar compounds can disrupt microbial cell wall synthesis or inhibit essential enzymatic pathways .
Anticancer Properties
Triazoles are known for their anticancer activities. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Neuropharmacology
The piperidine component is associated with neuroactive properties. This compound may influence neurotransmitter systems, making it a candidate for further research into treatments for neurological disorders such as depression or anxiety .
Synthesis Techniques
The synthesis of 1-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
- Formation of the triazole ring through cycloaddition reactions.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Aldehyde functionalization to yield the final product.
These methods are crucial for optimizing yield and purity, which are essential for subsequent biological testing.
Lead Compound for Drug Design
Due to its diverse biological activities, this compound could serve as a lead structure for the development of new pharmaceuticals. Medicinal chemists can modify its structure to enhance potency, selectivity, and reduce toxicity.
Bioconjugation Opportunities
The aldehyde functionality allows for bioconjugation with various biomolecules (e.g., peptides or antibodies), facilitating targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects .
Table: Summary of Research Findings
属性
IUPAC Name |
1-[1-(cyclopropylmethyl)piperidin-4-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)12-3-5-15(6-4-12)7-10-1-2-10/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUFHEGXWAEMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















